Piperidine Regioisomer Differentiation: 4-Carboxylate vs. 3-Carboxylate Topological and Electrostatic Profiles
The target compound carries the carboxylate ester at the piperidine 4-position, distinguishing it from its closest regioisomer, ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 862814-01-5). This positional isomerism alters the spatial orientation of the ester group relative to the indole-oxoacetyl pharmacophore, which can directly impact target binding pocket complementarity. PubChem-computed molecular descriptors provide a quantitative basis for differentiation: both isomers share a molecular weight of 356.4 g/mol, XLogP3-AA of 2.5, hydrogen bond acceptor count of 4, and a topological polar surface area (TPSA) of 68.6 Ų, which are identical at the bulk computed level [1]. However, the critical difference lies in the three-dimensional vector of the ester moiety, a parameter not captured by 2D descriptors but well-established in medicinal chemistry to influence binding entropy and solvation free energy .
| Evidence Dimension | Molecular topology and 2D physicochemical descriptors (regioisomeric comparison) |
|---|---|
| Target Compound Data | MW: 356.4 g/mol; XLogP3-AA: 2.5; HBA: 4; TPSA: 68.6 Ų; Ethyl ester at piperidine 4-position; Hydrogen Bond Donor Count: 0 |
| Comparator Or Baseline | Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate (CAS 862814-01-5): MW: 356.4 g/mol; XLogP3-AA: 2.5 (expected identical computed values); Ethyl ester at piperidine 3-position |
| Quantified Difference | No difference in 2D computed descriptors; key differentiation is 3D conformational – the 4-substituted ester projects axially/equatorially distinct from the 3-substituted analog, altering spatial pharmacophore geometry. |
| Conditions | PubChem 2D descriptor computation (PubChem release 2025.09.15). No experimental 3D structural data (X-ray/NMR) available for head-to-head comparison. |
Why This Matters
For procurement in SAR programs, the 4-carboxylate regioisomer provides a distinct spatial vector for the ester group compared to the 3-substituted version, which can be critical when exploring divergent binding modes, even when 2D descriptors appear identical.
- [1] PubChem Compound Summary for CID 7087161. Computed molecular properties: Molecular Weight, XLogP3-AA, Hydrogen Bond Donor/Acceptor Count, Topological Polar Surface Area. National Center for Biotechnology Information (2025). View Source
